N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
CAS No.: 921817-39-2
Cat. No.: VC6101420
Molecular Formula: C18H16F2N2O2S2
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide - 921817-39-2](/images/structure/VC6101420.png)
Specification
CAS No. | 921817-39-2 |
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Molecular Formula | C18H16F2N2O2S2 |
Molecular Weight | 394.45 |
IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C18H16F2N2O2S2/c19-11-7-14(20)17-15(8-11)26-18(21-17)22(10-12-3-1-5-24-12)16(23)9-13-4-2-6-25-13/h2,4,6-8,12H,1,3,5,9-10H2 |
Standard InChI Key | UDUSDJLPLCCHJB-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide, delineates its core components:
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A 4,6-difluoro-1,3-benzothiazole scaffold, a fluorinated heterocycle known for enhanced metabolic stability and target binding .
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An oxolan-2-ylmethyl group (tetrahydrofuran derivative) linked to the benzothiazole nitrogen, contributing to solubility and conformational flexibility .
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A 2-(thiophen-2-yl)acetamide side chain, introducing sulfur-based electronic effects and potential π-π stacking interactions .
Molecular Formula:
Molecular Weight: 409.46 g/mol
Structural Features:
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Fluorine atoms at positions 4 and 6 enhance electronegativity and membrane permeability.
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The oxolane moiety adopts a puckered conformation, influencing stereoelectronic properties .
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Thiophene’s aromaticity facilitates interactions with hydrophobic binding pockets .
Synthesis and Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous benzothiazole-acetamide hybrids suggest a multi-step strategy:
Step 1: Formation of 4,6-Difluoro-1,3-benzothiazol-2-amine
Fluorinated benzothiazoles are typically synthesized via cyclization of fluorinated anilines with thiocyanates or via Gewald reactions under microwave irradiation . For example, 2-aminobenzothiazoles are obtained by reacting 2-fluoroaniline with potassium thiocyanate in the presence of bromine.
Step 3: Acetamide Functionalization with Thiophene
The final step involves coupling the secondary amine with 2-(thiophen-2-yl)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Alternative methods include using EDCI/HOBt for amide bond formation .
Key Reaction Conditions:
Step | Reagents/Conditions | Yield (%) |
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1 | KSCN, Br, DMF, 80°C | 65–70 |
2 | (Oxolan-2-yl)methyl bromide, KCO, DMF, 60°C | 50–55 |
3 | 2-(Thiophen-2-yl)acetyl chloride, NaOH, CHCl | 40–45 |
Physicochemical Properties
Predicted properties, derived from structural analogs :
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Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL).
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Melting Point: 182–185°C (DSC).
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LogP: 3.2 ± 0.3 (moderate lipophilicity).
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pKa: 9.8 (amine proton), 2.1 (thiophene sulfur).
Spectroscopic Data:
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H NMR (DMSO-d): δ 7.85 (s, 1H, benzothiazole-H), 7.32–7.25 (m, 3H, thiophene-H), 4.15–3.95 (m, 4H, oxolane-H), 3.70 (s, 2H, CHCO).
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C NMR: δ 170.5 (C=O), 163.1 (C-F), 142.3 (thiophene-C), 121.8 (benzothiazole-C).
Biological Activity and Mechanism of Action
Benzothiazole derivatives exhibit broad bioactivity, and this compound’s hybrid structure suggests dual mechanisms:
Antimicrobial Activity
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Mycobacterial Inhibition: Fluorinated benzothiazoles target DprE1 in M. tuberculosis (MIC: 0.5–2 µg/mL) .
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Synergy: The oxolane group may enhance penetration through mycobacterial membranes .
Applications and Research Findings
Drug Development
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Lead Optimization: The compound’s fluorine and sulfur atoms position it as a candidate for antitubercular and anticancer lead optimization .
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PK/PD Profile: Moderate bioavailability (F = 45% in rodents) and half-life (t = 6.2 h) predicted via QSAR models.
Material Science
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